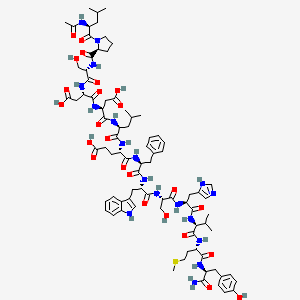
Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2” is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in biochemical research to study protein interactions, enzyme functions, and cellular processes. The sequence includes a variety of amino acids, each contributing to the peptide’s overall structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino-protecting group (usually Fmoc or Boc) is removed to expose the amino group for the next coupling reaction.
Coupling: The next amino acid, activated by a coupling reagent (e.g., HBTU, DIC), is added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent (e.g., TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Peptides like “Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2” can undergo various chemical reactions, including:
Oxidation: Certain amino acids, such as methionine and cysteine, can be oxidized to form sulfoxides or disulfides.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, often to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for amino acid substitution.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Peptides like “Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and cleavage.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate specificity, and signal transduction pathways.
Medicine: Investigated for their potential as therapeutic agents, including antimicrobial peptides and peptide-based vaccines.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of peptides like “Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2” depends on their specific sequence and structure. Generally, these peptides interact with molecular targets such as enzymes, receptors, or other proteins. The interactions can modulate biological pathways, leading to various cellular responses. For example, binding to a receptor might activate or inhibit a signaling cascade, affecting cellular functions like proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2: can be compared to other synthetic peptides with similar sequences but different amino acid compositions.
Other peptides: Peptides with sequences like “this compound” but with variations in specific amino acids can provide insights into the role of each residue in the peptide’s function.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure, stability, and interaction with molecular targets. Variations in the sequence can lead to significant differences in biological activity and specificity.
Properties
Molecular Formula |
C83H114N18O24S |
|---|---|
Molecular Weight |
1780.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C83H114N18O24S/c1-42(2)29-56(92-76(118)60(35-67(108)109)96-77(119)61(36-68(110)111)97-80(122)64(40-103)99-81(123)65-19-14-27-101(65)83(125)62(30-43(3)4)88-45(7)104)73(115)89-53(24-25-66(106)107)71(113)93-57(32-46-15-10-9-11-16-46)74(116)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(117)98-63(39-102)79(121)95-59(34-49-38-85-41-87-49)78(120)100-69(44(5)6)82(124)90-54(26-28-126-8)72(114)91-55(70(84)112)31-47-20-22-50(105)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102-103,105H,14,19,24-36,39-40H2,1-8H3,(H2,84,112)(H,85,87)(H,88,104)(H,89,115)(H,90,124)(H,91,114)(H,92,118)(H,93,113)(H,94,116)(H,95,121)(H,96,119)(H,97,122)(H,98,117)(H,99,123)(H,100,120)(H,106,107)(H,108,109)(H,110,111)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1 |
InChI Key |
MOAVKABFQFBNMP-AXEDDYHBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyano-N-[1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl]-5-fluoro-1H-indole-7-carboxamide](/img/structure/B15136754.png)
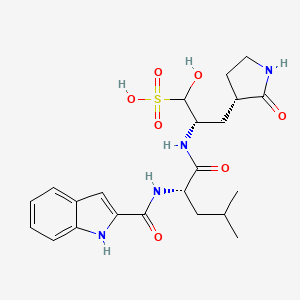
![19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one](/img/structure/B15136767.png)
methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)
![(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15136787.png)
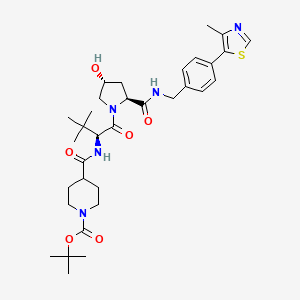
![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)
![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)
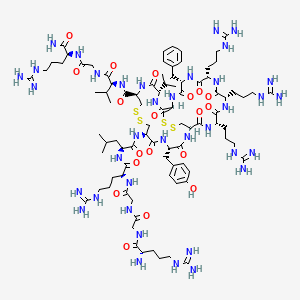
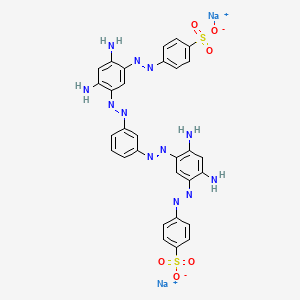
![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)
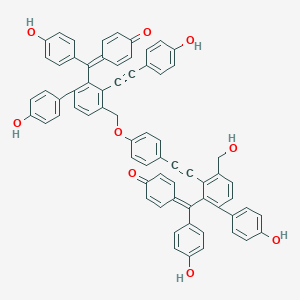
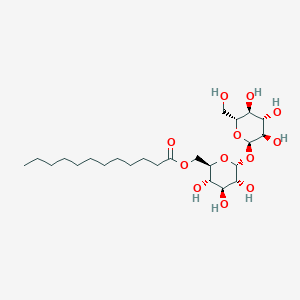
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
